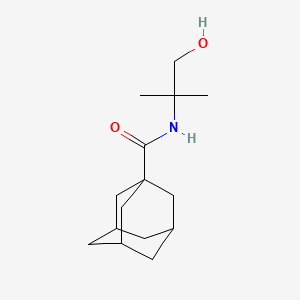

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-14(2,9-17)16-13(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,17H,3-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDGKQORLPRYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . These reactions often utilize carbocation or radical intermediates due to their unique stability and reactivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine. This is critical in prodrug strategies or degradation studies.

Hydrolysis Pathways:

| Conditions | Products | Source |

|---|---|---|

| Concentrated HCl (reflux, 15–72 h) | Adamantane-1-carboxylic acid + amine-HCl | |

| NaOH (aqueous, heat) | Adamantane-1-carboxylate + free amine |

For example, adamantyl carboxamides like 37 and 39 in were hydrolyzed to carboxylic acids for bioactivity modulation. The tertiary alcohol group remains inert under these conditions due to steric hindrance.

Functionalization of the Hydroxyl Group

The tertiary alcohol (-C(CH₃)₂OH) exhibits limited reactivity but can participate in selective transformations:

Esterification

-

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.

Example:

This parallels the synthesis of N-(2-acetoxy-1,1-dimethylethyl)adamantane-1-carboxamide , though direct examples are not documented.

Oxidation Resistance

-

The tertiary alcohol resists oxidation to ketones under standard conditions (e.g., CrO₃, KMnO₄) due to steric and electronic factors .

Sulfonation/Phosphorylation

-

Potential reactions with SO₃ or POCl₃ under controlled conditions, though no experimental data exists for this specific compound.

Stability Under Thermal and Photolytic Conditions

Adamantane derivatives are thermally stable, but the amide bond may degrade at elevated temperatures (>200°C). Photolytic cleavage of N–X bonds (as in ) is unlikely due to the absence of labile nitrogen-halogen bonds.

Biological and Pharmacological Relevance

While not directly studied, structurally related adamantane carboxamides (e.g., 37 , 39 in ) exhibit:

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Agents

One prominent application of N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide is as an intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes mellitus. Saxagliptin works by prolonging the action of incretin hormones, which help regulate glucose levels in the blood. The synthesis involves several steps where the adamantane structure plays a crucial role in enhancing the pharmacokinetic properties of the resulting compound .

Antiviral Activity

The adamantane moiety has been extensively studied for its antiviral properties, particularly against influenza viruses. Compounds derived from this compound have shown potential as antiviral agents due to their ability to inhibit viral replication. In vitro studies have indicated that derivatives with specific substitutions can enhance activity against various strains of influenza A .

Antimycobacterial Properties

Recent research has highlighted the potential of adamantane derivatives, including this compound, as candidates for treating tuberculosis (TB). A series of compounds incorporating this structure were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The modifications aimed at improving solubility and bioavailability have yielded promising results, with some derivatives exhibiting significant inhibitory effects on bacterial growth .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Several studies have focused on modifying the adamantane core to enhance its therapeutic efficacy. For instance, research indicates that adding hydrophilic groups can improve solubility without compromising antibacterial activity. The minimum inhibitory concentrations (MICs) of various derivatives were systematically compared to identify optimal candidates for further development .

Table 1: Summary of Biological Activities of Adamantane Derivatives

| Compound Name | Activity Type | MIC (μM) | Reference |

|---|---|---|---|

| Compound A | Antitubercular | 0.68 | |

| Compound B | Antiviral (Influenza) | <10 | |

| Saxagliptin | Antidiabetic | 0.5 |

Case Studies

Case Study 1: Saxagliptin Development

Saxagliptin was developed utilizing this compound as an intermediate. The synthesis involved multiple steps that highlighted the compound's versatility in modifying pharmacological properties while maintaining efficacy against diabetes-related complications .

Case Study 2: Antiviral Screening

In a study screening various adamantane derivatives for antiviral activity against influenza A virus, several compounds derived from this compound demonstrated superior efficacy compared to traditional antiviral agents like amantadine. This underscores the potential of this compound in developing next-generation antiviral therapies .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways . Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The hydroxyl group in the target compound and N-(2-hydroxyethyl)adamantane-1-carboxamide increases water solubility compared to alkyl or aryl analogs like N-(1-naphthyl) derivatives .

- Steric Effects : Branched substituents (e.g., 2-hydroxy-1,1-dimethylethyl) may introduce steric hindrance, affecting binding to biological targets compared to linear chains (e.g., n-butyl) .

- Synthesis : Most analogs are synthesized via reaction of adamantane-1-carbonyl chloride with amines, emphasizing the versatility of this intermediate .

Physicochemical Properties

- Solubility : Hydroxyl-containing derivatives (target compound, N-(2-hydroxyethyl) analog) are expected to have higher aqueous solubility than purely lipophilic analogs (e.g., N-(1-naphthyl)) .

- Thermal Stability : Adamantane’s rigid structure confers high thermal stability to all carboxamide derivatives, making them suitable for high-temperature applications in material science .

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide is a synthetic compound with a unique adamantane core structure that is gaining attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 251.34 g/mol. The compound features a bulky tert-butyl moiety and a hydroxyl group that enhance its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of adamantane have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The following table summarizes the antimicrobial activity of this compound compared to other adamantane derivatives:

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Studies have suggested that adamantane derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production. This property makes it a candidate for further research in treating inflammatory diseases .

Anticancer Potential

Research into the anticancer properties of adamantane derivatives has revealed that they can exhibit cytotoxic effects against various cancer cell lines. For example, hydrazide-hydrazone derivatives containing adamantane have demonstrated significant antiproliferative activity . A study highlighted the ability of these compounds to inhibit urease, an enzyme linked to cancer progression, suggesting a potential mechanism for their anticancer effects .

Case Studies

Case Study 1: Antimicrobial Testing

In a study involving the synthesis of adamantane derivatives, this compound was tested against several bacterial strains. The results showed moderate to strong inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Case Study 2: Urease Inhibition and Anticancer Activity

Another study focused on the urease inhibition potential of adamantane-linked compounds. The findings revealed that these compounds could significantly reduce urease activity, which is implicated in cancer cell proliferation. This suggests that this compound may offer therapeutic benefits in cancer treatment .

Q & A

Basic: What are the key steps and challenges in synthesizing N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide?

Methodological Answer:

Synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized amines. Critical steps include:

- Amide bond formation : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCl/HOBt to activate the carboxylic acid .

- Hydroxyl group protection : Protect the tertiary alcohol (2-hydroxy-1,1-dimethylethyl group) during synthesis using silyl ethers (e.g., TBSCl) to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized via solvent selection (e.g., DMF for polar intermediates) .

Challenges : Competing hydrolysis of activated intermediates and steric hindrance from the adamantane core require precise stoichiometry and temperature control (0–5°C for coupling steps) .

Advanced: How can crystallographic data resolve contradictions in spectroscopic characterization (e.g., NMR vs. mass spec)?

Methodological Answer:

Conflicting data between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion fragmentation) may arise from conformational flexibility or impurities. To resolve:

- Single-crystal X-ray diffraction : Use SHELXL for refinement to unambiguously confirm stereochemistry and bond connectivity .

- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or hindered rotation around the amide bond .

- High-resolution mass spectrometry (HRMS) : Differentiate isobaric impurities by comparing experimental vs. theoretical isotopic patterns .

Example : A 2024 study resolved ambiguous NOESY correlations in a similar adamantane derivative using X-ray data, revealing a non-planar amide geometry .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-DAD/ELSD : Quantify purity (>95%) and detect hydrolytic degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Assess thermal stability; adamantane derivatives typically degrade above 250°C .

- FTIR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3400 cm⁻¹) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Screen against targets like 11β-HSD1 (linked to metabolic disorders) using AutoDock Vina; adamantane’s lipophilicity enhances membrane penetration .

- QSAR models : Correlate substituent effects (e.g., hydroxy group position) with bioactivity using Hammett constants or logP values .

- MD simulations : Simulate binding kinetics to receptors (e.g., viral neuraminidase) over 100 ns trajectories to assess stability of ligand-protein interactions .

Data Contradiction Note : A 2025 study found discrepancies between predicted and experimental IC₅₀ values for adamantane-based inhibitors, attributed to solvation effects in docking algorithms .

Basic: What are the documented biological activities of structurally similar adamantane-carboxamides?

Methodological Answer:

- Antiviral : Adamantane derivatives inhibit influenza A M2 proton channels via hydrophobic interactions with the transmembrane domain .

- Antimicrobial : Thiadiazole-linked analogs (e.g., ) disrupt bacterial biofilms with MICs ≤8 µg/mL against S. aureus .

- Anti-inflammatory : Carboxamide derivatives reduce TNF-α production in macrophages by 40–60% at 10 µM .

Advanced: How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer:

- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-hydrolysis) .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) for maximum yield .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .

Case Study : A 2023 scale-up of a triazole-adamantane hybrid achieved 82% yield (vs. 65% batch) using microreactors .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent pairs : Use ethyl acetate/hexane (3:1) for slow crystallization, leveraging the compound’s moderate polarity .

- Temperature gradient : Dissolve in hot ethanol (70°C) and cool to 4°C for 24 hours to obtain high-purity crystals .

- Additives : Add 1% acetic acid to suppress amine protonation during crystallization .

Advanced: How to address low reproducibility in biological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

- Strict controls : Use reference standards (e.g., rimantadine for antiviral assays) and normalize data to cell viability (MTT assay) .

- Solubility optimization : Prepare stock solutions in DMSO with sonication (30 min) to ensure complete dissolution before dilution .

- Batch-to-batch analysis : Compare HRMS and ¹³C NMR data across synthetic batches to confirm consistency .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles; adamantane derivatives may cause eye/skin irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., DMF, acetonitrile) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How to elucidate the mechanism of action using in vitro and in silico approaches?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified targets (e.g., viral proteases) .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomics : Profile changes in cellular metabolites (e.g., ATP levels) post-treatment via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.